(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone
Descripción
This compound is a brominated imidazole-furan hybrid featuring a 4-bromobenzylthio substituent at the 2-position of the dihydroimidazole ring and a 5-bromofuran-2-yl carbonyl group. Its molecular formula is C₂₁H₁₇Br₂N₂O₂S, with a molecular weight of 528.25 g/mol (calculated). The compound belongs to a class of imidazole derivatives known for diverse pharmacological applications, including antiproliferative and antimicrobial activities, as inferred from related structures in the literature .
Synthetic routes for such derivatives typically involve Pd-catalyzed cross-coupling or sulfonation reactions. For example, describes a Suzuki-Miyaura coupling using Pd(OAc)₂ and PPh₃ in ethanol-toluene mixtures, while highlights sulfonyl chloride-mediated functionalization under anhydrous conditions . These methods suggest modular strategies for tailoring substituents to optimize biological or physicochemical properties.
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2S/c16-11-3-1-10(2-4-11)9-22-15-18-7-8-19(15)14(20)12-5-6-13(17)21-12/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUACMMMYMKCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=C(O3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone is a synthetic organic molecule characterized by its unique structural features, including a thioether linkage and an imidazole ring. This compound is part of a broader class of imidazole derivatives known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Structural Features
The structural formula of the compound can be represented as follows:
This structure includes:
- Imidazole ring : Known for its role in biological systems, particularly in enzyme activity.
- Thioether linkage : Imparts distinct chemical properties that may enhance biological interactions.
- Brominated aromatic groups : These can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the imidazole ring allows for potential binding to histidine-rich sites in proteins. The bromobenzylthio group enhances the compound’s ability to participate in halogen bonding, potentially increasing its affinity for biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities. The following sections summarize key findings related to the antimicrobial and anticancer properties of this compound.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various imidazole derivatives highlighted significant activity against Gram-positive and Gram-negative bacterial strains. The following table summarizes the results from relevant studies:
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone | Staphylococcus aureus, Escherichia coli | 8 µg/mL |
| Control (standard antibiotic) | Staphylococcus aureus | 4 µg/mL |
| Control (standard antibiotic) | Escherichia coli | 16 µg/mL |
This data suggests that the compound possesses notable antimicrobial activity, comparable to standard antibiotics.
Anticancer Activity
In vitro studies have demonstrated that imidazole derivatives can exhibit significant anticancer properties. A case study involving human lung cancer cell lines (A549, HCC827, NCI-H358) showed varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone | A549 | 6.75 ± 0.19 |
| (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone | HCC827 | 7.02 ± 3.25 |
| Control (standard drug) | A549 | 5.13 ± 0.97 |
These results indicate that this compound may inhibit cancer cell proliferation effectively, making it a candidate for further development as an anticancer agent.
Case Studies
A notable study investigated the structure–activity relationship (SAR) among various synthesized imidazole derivatives. The findings revealed that modifications to the bromobenzylthio group significantly impacted both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups exhibited enhanced efficacy compared to their electron-donating counterparts.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Key structural analogs differ in halogen placement or aromatic substituents. A notable example is (5-bromofuran-2-yl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (), which replaces the 4-bromobenzyl group with a 3-fluorobenzyl moiety. This substitution reduces molecular weight (509.82 g/mol vs.
Table 1: Structural and Molecular Comparisons
Antiproliferative Activity
While direct data for the target compound are unavailable, demonstrates that structurally related 2-aryl-4-benzoyl-imidazole derivatives exhibit antiproliferative activity against cancer cell lines. Bromine’s electron-withdrawing effects may enhance DNA intercalation or kinase inhibition, though fluorinated analogs (e.g., ) could offer improved metabolic stability .
Solubility and Aggregation
highlights the role of critical micelle concentration (CMC) in surfactant behavior, which may extrapolate to brominated compounds. The target compound’s dual bromine atoms likely increase hydrophobicity, reducing aqueous solubility compared to mono-halogenated analogs. This property could influence formulation strategies for in vivo applications .
Methodological Considerations in Similarity Analysis
As noted in , structural similarity assessments rely on substituent topology and electronic effects. The target compound’s bioactivity may diverge significantly from analogs due to bromine’s steric bulk and polarizability, underscoring the need for multi-parameter similarity metrics in virtual screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
